REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]([C@@:6]12[C@@:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22])([CH3:17])[C@@H:15]([CH2:24][CH:25]=[C:26]([CH3:28])[CH3:27])[CH2:14][C@@:11]([CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])([C:12]1=[O:13])[C:10]([OH:34])=[C:9]([CH2:35][CH:36]=[C:37]([CH3:39])[CH3:38])[C:7]2=[O:8])=[O:5])[CH3:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:3][CH:2]([C:4]([C:6]12[C:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:22])[CH3:23])([CH3:17])[CH:15]([CH2:24][CH:25]=[C:26]([CH3:27])[CH3:28])[CH2:14][C:11]([CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])([C:12]1=[O:13])[C:10]([OH:34])=[C:9]([CH2:35][CH:36]=[C:37]([CH3:39])[CH3:38])[C:7]2=[O:8])=[O:5])[CH3:1] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
petroleum ether EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After ten minutes the reaction is completed
|
Name
|
|
Type
|
|
Smiles
|
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]([C@@:6]12[C@@:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22])([CH3:17])[C@@H:15]([CH2:24][CH:25]=[C:26]([CH3:28])[CH3:27])[CH2:14][C@@:11]([CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])([C:12]1=[O:13])[C:10]([OH:34])=[C:9]([CH2:35][CH:36]=[C:37]([CH3:39])[CH3:38])[C:7]2=[O:8])=[O:5])[CH3:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:3][CH:2]([C:4]([C:6]12[C:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:22])[CH3:23])([CH3:17])[CH:15]([CH2:24][CH:25]=[C:26]([CH3:27])[CH3:28])[CH2:14][C:11]([CH2:29][CH:30]=[C:31]([CH3:33])[CH3:32])([C:12]1=[O:13])[C:10]([OH:34])=[C:9]([CH2:35][CH:36]=[C:37]([CH3:39])[CH3:38])[C:7]2=[O:8])=[O:5])[CH3:1] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
petroleum ether EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After ten minutes the reaction is completed
|
Name
|
|
Type
|
|
Smiles
|
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |